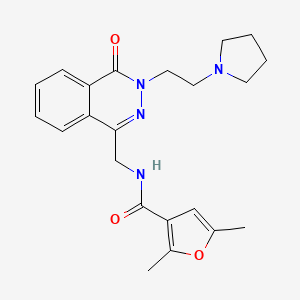

2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide

説明

特性

IUPAC Name |

2,5-dimethyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-15-13-19(16(2)29-15)21(27)23-14-20-17-7-3-4-8-18(17)22(28)26(24-20)12-11-25-9-5-6-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDKVMJCLCIHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Initial Step Formation of the Furan-3-carboxamide Backbone: : The synthesis typically begins with the formation of the furan-3-carboxamide backbone via cyclization reactions involving appropriate starting materials such as aldehydes or ketones.

Attachment of Dimethyl Groups:

Incorporation of the Phthalazinone Moiety: : The phthalazinone fragment can be synthesized separately by reacting hydrazine with phthalic anhydride followed by cyclization.

Coupling Steps: : The final steps involve coupling the pre-formed phthalazinone derivative with the furan-3-carboxamide scaffold through a condensation reaction facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

The large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using continuous flow reactors or automated synthesis platforms to ensure reproducibility and scalability.

化学反応の分析

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially modifying the pyrrolidine or phthalazinone moieties.

Reduction: : Reduction reactions can affect the carbonyl groups, converting them to alcohols or other reduced forms.

Substitution: : Nucleophilic or electrophilic substitution reactions might occur, particularly at the methyl groups or the furan ring.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents (like chlorine or bromine), or nucleophiles (such as amines or thiols).

Major Products

The products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of phthalazinones have been shown to inhibit cancer cell proliferation. A study demonstrated that certain phthalazine derivatives could effectively inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Research on related pyrazole compounds has shown promising results in inhibiting HCV RNA replication .

Synthesis and Derivatives

The synthesis of 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide can be achieved through various methods involving multi-step reactions. The synthesis typically includes:

- Formation of the phthalazine core.

- Introduction of the pyrrolidine moiety.

- Modification to achieve the final carboxamide structure.

Research has also focused on synthesizing analogs that retain biological activity while potentially improving pharmacokinetic properties .

Case Studies and Research Findings

作用機序

The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and phthalazinone groups suggests potential binding to protein active sites or involvement in signal transduction pathways. Detailed studies would be required to elucidate the exact pathways and interactions at the molecular level.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Naphthyridine Carboxamides

Compounds such as N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (J. Med. Chem. 2007) share a carboxamide group and a 4-oxo heterocyclic core but differ in the central ring system (naphthyridine vs. phthalazine). The adamantyl and pentyl substituents in the naphthyridine derivative enhance hydrophobicity, whereas the pyrrolidinylethyl group in the target compound introduces polar interactions .

Phthalazinone Derivatives

Phthalazinones like Olaparib (a PARP inhibitor) feature a 4-oxophthalazine core but lack the furan carboxamide and pyrrolidine-containing side chain. The target compound’s methyl-furan group may improve membrane permeability compared to bulkier substituents in clinical phthalazinones.

Quinazoline Carboxamides

Quinazolines (e.g., Gefitinib) share a bicyclic nitrogenous core but replace the phthalazine’s fused benzene ring with a pyrimidine.

Physicochemical and Pharmacokinetic Properties

Research Findings and Methodological Insights

- Synthesis : The target compound’s synthesis may follow routes similar to naphthyridine carboxamides, involving condensation of phthalazine intermediates with activated furan-carboxylic acid derivatives. TLC and LC-MS (as used in ) would be critical for purification and characterization.

- Spectroscopy : 1H/13C NMR (as in ) would confirm the furan and pyrrolidine substituents, while IR could validate carbonyl groups.

- Challenges: Limited solubility of the target compound may necessitate prodrug strategies or formulation optimization.

生物活性

2,5-Dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Furan and Phthalazinone Moieties : These structures are often associated with various biological activities.

- Pyrrolidine Ring : Known for enhancing biological activity through interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exhibit significant biological activities, including:

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds containing furan and phthalazinone structures. For instance:

- In Vitro Studies : Compounds with similar scaffolds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antimycobacterial effects against Mycobacterium tuberculosis .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| M. tuberculosis | 8 µg/mL |

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

- PARP Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy for DNA repair mechanisms .

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives of phthalazinones and evaluated their biological activities. The derivatives showed promising results against various cancer cell lines, indicating that modifications at specific positions could enhance potency .

- Toxicity Assessment : In assessing the toxicity of related compounds, hemolytic assays indicated that some derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile .

While specific mechanisms for 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide are still under investigation, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,5-dimethyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step heterocyclic coupling, starting with the preparation of the phthalazinone core followed by functionalization with the pyrrolidine-ethyl and furan-carboxamide moieties. Key steps include:

- Reaction Optimization : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate intermediates, with monitoring via TLC or HPLC .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying methyl groups at δ 2.3–2.5 ppm) and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are essential for validating the compound’s structural integrity?

- Methodological Answer : A combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., furan methyl groups, pyrrolidine ethyl chain) and assess stereochemical purity .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C₂₃H₂₇N₅O₄) and detect isotopic patterns .

- Elemental Analysis : Cross-checking %C, %H, and %N against theoretical values to confirm purity (>95%) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs due to the phthalazinone core’s historical affinity for ATP-binding pockets .

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values, ensuring triplicate runs for statistical validity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s synthesis pathway?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps (e.g., amide coupling) .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF at 70°C for 12 hours) .

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., pyrrolidine ring puckering) causing signal splitting .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace specific carbons in complex spectra .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace pyrrolidine with piperidine) and test activity against target proteins .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonds between the carboxamide group and kinase catalytic lysine .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis .

Q. What experimental design principles apply to scaling up synthesis for preclinical studies?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent volume) and identify critical parameters .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Green Chemistry Metrics : Optimize E-factor (kg waste/kg product) by switching to biodegradable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。